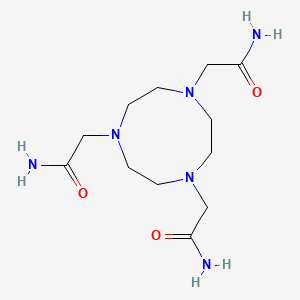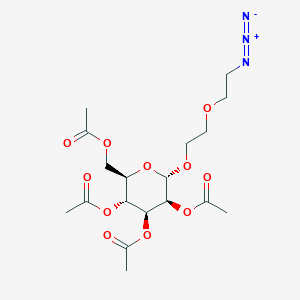
tert-Butyl dibenzylcarbamate
概要
説明
Synthesis Analysis
The synthesis of related compounds like “tert-butyl 2-(substituted benzamido) phenylcarbamate” involves the condensation of “tert-butyl 2-amino phenylcarbamate” with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent .
Molecular Structure Analysis
The molecular structure of “tert-Butyl N,N-diallylcarbamate” includes a linear formula of (H2C=CHCH2)2NCO2C (CH3)3 . The structure of similar compounds like “tert-Butyl carbamate” is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving similar compounds like carbamates have been studied. For instance, a three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “tert-Butyl N,N-diallylcarbamate” include a density of 0.934g/cm3 and a boiling point of 242.7ºC at 760mmHg .
作用機序
Target of Action
Tert-Butyl Dibenzylcarbamate, also known as TERT-BUTYL N,N-DIBENZYLCARBAMATE, is a type of carbamate compound Carbamates in general are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It is known that carbamates, including this compound, are often used as protecting groups for amines in the synthesis of peptides . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .
Biochemical Pathways
Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
For example, a study on a similar compound, chlorambucil-tertiary butyl ester, found that it rapidly disappeared from plasma, with a half-life of approximately 2 minutes, and maintained low plateau concentrations between 15 and 120 minutes after treatment .
Result of Action
It is known that carbamates, including this compound, can have a variety of effects depending on their specific structure and the biological system in which they are used .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid produces the corresponding acyl azide . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate . This suggests that the reaction environment, including the presence of other chemicals and the temperature, can influence the action of this compound.
実験室実験の利点と制限
The use of tert-Butyl dibenzylcarbamate in laboratory experiments has a number of advantages. It is a versatile compound that can act as a catalyst, solvent, and protective agent in various chemical processes. It is also relatively inexpensive and readily available. However, the use of this compound in laboratory experiments also has some limitations. It is highly flammable and should be handled with care. In addition, this compound can be toxic if inhaled or ingested, so protective equipment should be worn when handling it.
将来の方向性
The potential applications of tert-Butyl dibenzylcarbamate are vast and varied. In the future, this compound could be used in the synthesis of new drugs and materials, as well as in the development of biocatalysts. In addition, this compound could be used to increase the solubility of certain molecules and to increase the rate of certain biochemical reactions. Furthermore, this compound could be used in the development of new catalysts and solvents for use in industrial processes. Finally, this compound could be used in the development of new methods for the synthesis of pharmaceuticals, agrochemicals, and other materials.
科学的研究の応用
Tert-Butyl dibenzylcarbamate is widely used in scientific research, particularly in the synthesis of pharmaceuticals, agrochemicals, and other materials. It is also used in the research and development of new drugs and in the synthesis of biocatalysts. This compound has been used in the synthesis of a variety of molecules, including antibiotics, antifungal agents, and anti-inflammatory drugs. In addition, this compound has been used in the synthesis of biocatalysts, which are enzymes that catalyze biochemical reactions.
Safety and Hazards
特性
IUPAC Name |
tert-butyl N,N-dibenzylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)20(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWYAXNCSJIAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572350 | |
| Record name | tert-Butyl dibenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203866-88-0 | |
| Record name | tert-Butyl dibenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



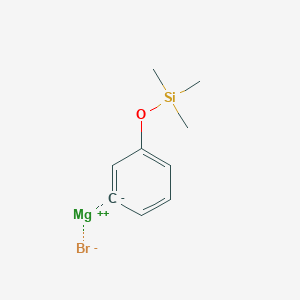
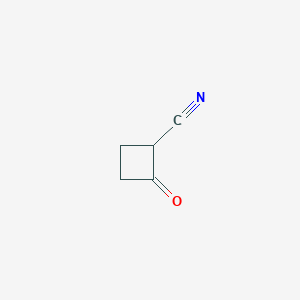
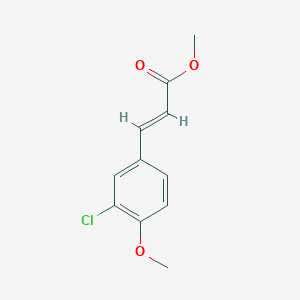
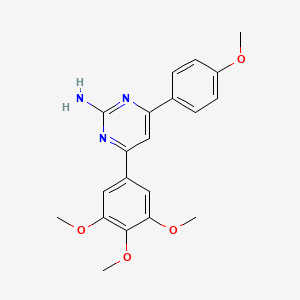
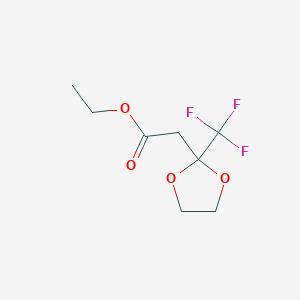
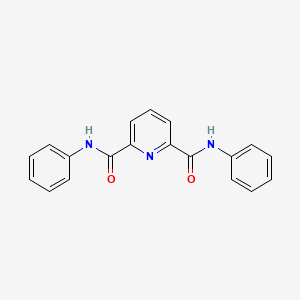

![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)
